(4-Cyanobenzoyl)alanine
Overview
Description
Synthesis Analysis
The synthesis of (4-Cyanobenzoyl)alanine involves various steps. For instance, a process for the preparation of 4-cyanobenzoyl chlorides involves the reaction of compounds with a chlorinating agent . Another approach involves the use of 1-(4-Nitrophenyl) piperazine (4-NPP) as a new derivatization reagent .Molecular Structure Analysis
The molecular structure of this compound consists of a cyanobenzoyl group attached to an alanine amino acid . The molecular formula is C11H10N2O3.Chemical Reactions Analysis
In the context of chemical reactions, this compound can participate in various reactions due to the presence of the cyanobenzoyl group. For instance, 4-Cyanobenzoyl chloride reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) in pyridine under a nitrogen atmosphere to form 4-cyanobenzoyl-TEMPO .Scientific Research Applications
1. Enzyme Specificity Studies
Research indicates that certain soil microorganisms produce enzymes with specific activity towards compounds like 4-Aminobenzoylalanine. These enzymes demonstrate absolute specificity for alanine in the carboxyl-terminal position, which is important in understanding enzyme behavior and specificity (Levy & Goldman, 1969).
2. Asymmetric Synthesis and Biological Activity
Studies on asymmetric synthesis involving derivatives of alanine, such as in Michael Addition Reaction, provide insights into the synthesis of new compounds. Some derivatives of alanine, like (S)-2-amino-3-((4-methylbenzyl)amino)propanoic acid, have been identified as inhibitors in biological systems, demonstrating the potential for therapeutic applications (Mkrtchyan et al., 2022).
3. Formation of Physical Gels in Organic Solvents
A class of amphiphiles, including N-(4-n-alkyloxybenzoyl)-L-alanine, has been synthesized to form thermoreversible gels in various organic solvents. This finding is significant for applications in material science, particularly in the design and development of novel organic gelators (Patra, Pal, & Dey, 2010).
4. Antibacterial Activity
Research on benzoyl thiourea and halobenzoyl thiourea bearing α-alanine and β-alanine compounds shows that they possess varying degrees of antibacterial activity. This is significant in the development of new antibacterial agents, particularly for treating infections caused by gram-positive and gram-negative bacteria (Ibrahim, Husin, Ngah, & Zakaria, 2021).
5. Understanding Enzyme Behavior
Investigations into alanine racemase, an enzyme catalyzing the interconversion of alanine enantiomers, reveal insights into bacterial cell wall biosynthesis. Understanding the chemical means of inhibition by compounds like cycloserine can inform the development of antimicrobial agents (Fenn, Stamper, Morollo, & Ringe, 2003).
6. Understanding Alanine Metabolism
Studies on the physiology and pathophysiology of carnosine, a dipeptide containing β-alanyl-l-histidine, provide a deeper understanding of alanine metabolism in various tissues. This research has implications for diseases where oxidative stress is a factor, potentially leading to therapeutic applications (Boldyrev, Aldini, & Derave, 2013).
Mechanism of Action
While the specific mechanism of action for (4-Cyanobenzoyl)alanine is not explicitly mentioned in the search results, it’s worth noting that alanine, a component of this molecule, plays a significant role in sugar and acid metabolism, immunity enhancement, and energy provision for muscle tissue, brain, and the central nervous system .
Safety and Hazards
(4-Cyanobenzoyl)alanine can cause severe skin burns and eye damage. It is advised not to breathe its dust/fume/gas/mist/vapors/spray. After handling, wash face, hands, and any exposed skin thoroughly. Wear protective gloves, clothing, and eye/face protection. In case of inhalation, skin contact, or eye contact, seek immediate medical attention .
Future Directions
The future directions for (4-Cyanobenzoyl)alanine could involve further exploration of its synthesis processes and potential applications. For instance, synthetic access to 4-cyanobenzoyl chlorides via 4-carbamoylbenzoic acids is particularly attractive as it taps into industrial feedstock such as terephthalic acid .
Properties
IUPAC Name |
(2S)-2-[(4-cyanobenzoyl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(11(15)16)13-10(14)9-4-2-8(6-12)3-5-9/h2-5,7H,1H3,(H,13,14)(H,15,16)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBWBMLSBAHWCF-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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